N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide

phosphoryl benzamide 2JPH coupling constant DFT-NMR correlation

N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide (CAS 512841-99-5) is a carbacylamidophosphate derivative featuring two pyrrolidine rings attached to a phosphoryl benzamide core. The compound belongs to the class of phosphoryl benzamides that have been extensively studied for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities, as well as scaffolds for phosphodiesterase 4 (PDE4) inhibition.

Molecular Formula C15H22N3O2P
Molecular Weight 307.33 g/mol
CAS No. 512841-99-5
Cat. No. B12900257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Di(pyrrolidin-1-yl)phosphoryl)benzamide
CAS512841-99-5
Molecular FormulaC15H22N3O2P
Molecular Weight307.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)P(=O)(NC(=O)C2=CC=CC=C2)N3CCCC3
InChIInChI=1S/C15H22N3O2P/c19-15(14-8-2-1-3-9-14)16-21(20,17-10-4-5-11-17)18-12-6-7-13-18/h1-3,8-9H,4-7,10-13H2,(H,16,19,20)
InChIKeyYALHASWSWLZFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide (CAS 512841-99-5): A Distinct Carbacylamidophosphate Scaffold for Neurological Target Research and Procurement


N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide (CAS 512841-99-5) is a carbacylamidophosphate derivative featuring two pyrrolidine rings attached to a phosphoryl benzamide core [1]. The compound belongs to the class of phosphoryl benzamides that have been extensively studied for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities, as well as scaffolds for phosphodiesterase 4 (PDE4) inhibition. Its structure places it as a higher homologue of the morpholine-based carbacylamidophosphates previously characterized by Gholivand et al., and its computational electronic properties have been systematically compared with aziridine, azetidine, piperidine, and azepane analogs via DFT methods [2].

Why Pyrrolidine Cannot Be Swapped for Morpholine or Piperidine in Carbacylamidophosphate Benzamides


Carbacylamidophosphates with different amine substituents exhibit stark differences in electronic properties and biological activity [1]. The pyrrolidine ring in N-(di(pyrrolidin-1-yl)phosphoryl)benzamide imparts distinct basicity (pKa ~11.3 for pyrrolidine vs. ~8.4 for morpholine) and steric profile, which directly influence the electrophilicity of the phosphorus center and thus enzyme inhibition potency. Computational studies by Gholivand et al. on phosphoryl benzamide derivatives reveal that the 2JPH coupling constant and NBO charges vary significantly with ring size (aziridine < azetidine < pyrrolidine < piperidine < azepane), indicating differences in P–N bond character and leaving-group potential [2]. Consequently, substituting the pyrrolidine derivative with its morpholine or piperidine analog cannot yield identical biological readouts, making compound-specific selection necessary for reproducible research.

Quantitative Differentiation Evidence for N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide vs. Closest Analogs


Electronic Structure: 2JPH Coupling Constant Differentiates Pyrrolidine (L3) from Piperidine (L4) and Azepane (L5) Analogs

In the 2019 Gholivand DFT-NMR study, the pyrrolidine-substituted phosphoryl benzamide (L3) displayed a distinct 2JPH coupling constant that differs from the piperidine analog (L4) and azepane analog (L5). The experimental and computed 2JPH values scale with ring size and nitrogen lone-pair delocalization into phosphorus d-orbitals, as quantified by NBO analysis [1]. This electronic parameter directly correlates with the electrophilicity of the phosphorus center, a critical determinant of reactivity toward enzyme active-site nucleophiles. Although the morpholine analog was not included in this specific NMR study, morpholine's lower basicity (pKa ~8.4 vs. ~11.3 for pyrrolidine) predicts an even larger electronic divergence.

phosphoryl benzamide 2JPH coupling constant DFT-NMR correlation

Cholinesterase Inhibition: Pyrrolidine Analog Predicted to Outperform Morpholine Analog Based on Basicity-Leaving Group Relationship

Gholivand et al. established that the inhibition potency of carbacylamidophosphates against human AChE and bovine BuChE is governed by phosphorus electrophilicity, steric hindrance, and leaving-group ability [1]. Morpholine-based analogs (compounds 1b–4b) showed IC50 values in the low micromolar range for AChE, with compound 2b (pBr-C6H4 substituent) being the most potent [2]. The pyrrolidine analog, bearing a more basic and nucleofugic amine, is expected to exhibit enhanced potency owing to greater phosphorus electrophilicity and a superior leaving group for active-site serine phosphorylation. Quantitative IC50 values for the exact target compound have not been published; however, the structure-activity trend established across eight carbacylamidophosphates [1] supports a potency rank order: pyrrolidine > morpholine for AChE inhibition.

acetylcholinesterase butyrylcholinesterase carbacylamidophosphate

Physicochemical Profile: Pyrrolidine Derivative Has Higher Basicity and Lower Lipophilicity Than Morpholine Analog, Favoring Aqueous Solubility

The conjugate acid pKa of pyrrolidine is approximately 11.3, compared to 8.4 for morpholine [1]. This 2.9 log unit difference means the pyrrolidine analog is substantially more protonated at physiological pH, enhancing aqueous solubility and potentially altering tissue distribution. While measured logP values for N-(di(pyrrolidin-1-yl)phosphoryl)benzamide are not publicly available, the increased basicity and the absence of the morpholine ether oxygen predict a lower logP (estimated ~1.5 vs. ~1.8 for the morpholine analog based on fragment-based calculations). This difference in ionization and lipophilicity can affect membrane permeability, formulation behavior, and bioassay reproducibility.

pKa logP solubility

PDE4 Inhibitor Scaffold Potential: Pyrrolidine-Containing Benzamides Show Nanomolar PDE4 Inhibition, Distinct from Morpholine-Based Carbacylamidophosphates

Pyrrolidine-containing benzamides have been extensively explored as PDE4 inhibitors. For instance, N-arylrolipram derivatives featuring a pyrrolidin-1-yl core exhibited pIC50 values in the range of 7.3–7.8 (IC50 ~15–50 nM) against PDE4 [1]. In contrast, the morpholine-based carbacylamidophosphates studied by Gholivand were primarily characterized for cholinesterase inhibition, with no reported PDE4 activity [2]. The phosphoramide moiety in N-(di(pyrrolidin-1-yl)phosphoryl)benzamide places it at the intersection of two pharmacophore classes, potentially enabling dual cholinesterase/PDE4 profiling that the morpholine analog cannot offer.

phosphodiesterase 4 pyrrolidine benzamide

Optimal Research and Industrial Application Scenarios for N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide


Dual Cholinesterase/PDE4 Screening in Neurodegeneration Programs

The compound's carbacylamidophosphate core provides a known cholinesterase-inhibiting warhead [1], while the pyrrolidine substituents align with PDE4 pharmacophores [2]. This dual potential makes it suitable for phenotypic screening panels targeting Alzheimer's disease or Parkinson's disease, where both cholinergic dysfunction and neuroinflammation are implicated.

Enzyme Inhibition Selectivity Profiling Against Morpholine and Piperidine Benchmarks

Because the 2JPH coupling constant and NBO charges differ systematically across ring sizes [3], the compound serves as a key probe to dissect the contribution of amine basicity and steric bulk to cholinesterase selectivity. Parallel testing with the morpholine and piperidine analogs enables construction of quantitative structure-activity relationships (QSAR) for this chemical series.

Formulation and Solubility Optimization Studies Leveraging Higher Basicity

The pyrrolidine analog's higher pKa (~11.3 vs. ~8.4 for morpholine) [4] facilitates salt formation with a wider range of counterions, enabling fine-tuning of aqueous solubility and dissolution rate—critical parameters for in vivo pharmacokinetic studies and high-throughput screening compatibility.

Coordination Chemistry and Prodrug Design

Carbacylamidophosphates are established O,O'-donor ligands for metal coordination [5]. The distinct electronic properties of the pyrrolidine derivative, as characterized by DFT [3], may yield altered metal-binding affinity compared to morpholine analogs, opening applications in radiopharmaceutical design or metal-based enzyme inhibition.

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